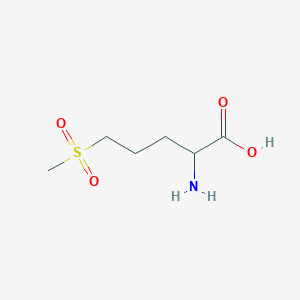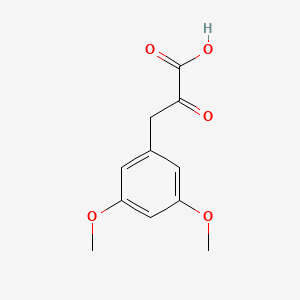![molecular formula C11H9N3O B13526109 7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)
7-methoxy-1H-pyrazolo[3,4-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a methoxy group attached at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminobenzonitrile with hydrazine hydrate followed by cyclization can yield the desired pyrazoloquinoline structure . Another method involves the use of multicomponent reactions, where aromatic amines, aldehydes, and pyrazolones are heated together in a suitable solvent like ethylene glycol .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxy-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydro derivatives.
Applications De Recherche Scientifique
7-Methoxy-1H-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of fluorescent sensors and materials for optoelectronic devices.
Mécanisme D'action
The mechanism of action of 7-methoxy-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]quinoline: Lacks the methoxy group at the 7th position.
7-Hydroxy-1H-pyrazolo[3,4-b]quinoline: Has a hydroxy group instead of a methoxy group at the 7th position.
7-Chloro-1H-pyrazolo[3,4-b]quinoline: Contains a chloro group at the 7th position.
Uniqueness: The presence of the methoxy group at the 7th position in 7-methoxy-1H-pyrazolo[3,4-b]quinoline imparts unique chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C11H9N3O |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
7-methoxy-1H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C11H9N3O/c1-15-9-3-2-7-4-8-6-12-14-11(8)13-10(7)5-9/h2-6H,1H3,(H,12,13,14) |
Clé InChI |
WDUMMJFMODWCPI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC3=C(C=C2C=C1)C=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















